1-(4-Bromobutyl)-3-bromobenzene
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Overview
Description
1-(4-Bromobutyl)-3-bromobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the third position and a 4-bromobutyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-3-bromobenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent alkylation. One common method involves the bromination of 1-bromo-3-nitrobenzene followed by reduction to form 1-bromo-3-aminobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobutyl bromide under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-3-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding butylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Brominated benzoic acids or ketones.
Reduction: Butylbenzene derivatives.
Scientific Research Applications
1-(4-Bromobutyl)-3-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3-bromobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromobutyl)-3-bromobenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-3-chlorobenzene: Similar in structure but with a chlorine atom instead of a bromobutyl group.
1-(4-Chlorobutyl)-3-bromobenzene: Similar but with a chlorine atom in the butyl chain.
1-Bromo-4-nitrobenzene: Contains a nitro group instead of a bromobutyl group.
Properties
IUPAC Name |
1-bromo-3-(4-bromobutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZZWIOOOASTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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